4-Chloro-6-methylthiopyrimidine

Pyrimidine functionalization Regioselective synthesis Suzuki coupling precursor

Eliminate statistical product mixtures in unsymmetrical pyrimidine synthesis. - Orthogonal handles: 4-Cl for selective SNAr/cross-coupling; 6-SMe for oxidation/sulfone displacement. - Solid (mp 50-51°C) for easy handling vs. liquid regioisomers. - ≥97% purity supports kilogram-scale procurement for pharma/agrochemical intermediates.

Molecular Formula C5H5ClN2S
Molecular Weight 160.63 g/mol
CAS No. 89283-48-7
Cat. No. B1632470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-methylthiopyrimidine
CAS89283-48-7
Molecular FormulaC5H5ClN2S
Molecular Weight160.63 g/mol
Structural Identifiers
SMILESCSC1=CC(=NC=N1)Cl
InChIInChI=1S/C5H5ClN2S/c1-9-5-2-4(6)7-3-8-5/h2-3H,1H3
InChIKeyBMQSAIGMUNXTKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-methylthiopyrimidine: Sequential Functionalization Building Block


4-Chloro-6-methylthiopyrimidine (CAS 89283-48-7), also named 4-chloro-6-(methylthio)pyrimidine, is a heterocyclic building block belonging to the thiopyrimidine class. Its molecular formula is C5H5ClN2S . The compound features a pyrimidine core substituted with a chlorine atom at the 4-position and a methylthio (-SCH3) group at the 6-position, imparting differentiated reactivity compared to the symmetrical 4,6-dichloropyrimidine precursor or the regioisomeric 4-chloro-2-methylthiopyrimidine . Its LogP of approximately 1.71 and melting point of 50–51 °C position it as a solid, moderately lipophilic intermediate whose single chlorine leaving group enables sequential, rather than symmetrical, derivatization pathways critical for constructing unsymmetrical drug-like and agrochemical molecules .

Why Analogs Cannot Replace 4-Chloro-6-methylthiopyrimidine


The chlorine and methylthio substituents in this compound are not functionally interchangeable with those in closely related pyrimidine analogs. The 4-chloro group is a single electrophilic handle enabling controlled, stepwise substitution, whereas 4,6-dichloropyrimidine presents two equivalent reactive sites that complicate unsymmetrical product synthesis through statistical mixtures and double-addition side products [1]. Furthermore, the methylthio group at the 6-position contributes higher lipophilicity (LogP ~1.71) relative to the 6-methoxy analog (LogP ~1.36), directly affecting membrane permeability and metabolic stability in drug discovery programs [2]. The 2-methylthio regioisomer (CAS 49844-90-8) exists as a liquid (mp -2 °C), whereas the target compound is a crystalline solid (mp 50–51 °C) — a critical distinction for handling, purification, and long-term storage stability in industrial-scale synthesis .

4-Chloro-6-methylthiopyrimidine vs. Closest Analogs: Quantitative Evidence


Regioselective Monosubstitution from 4,6-Dichloropyrimidine

4-Chloro-6-methylthiopyrimidine is synthesized by reacting 4,6-dichloropyrimidine with sodium methanethiolate (NaSMe, 1.2 equiv.) in THF at 60 °C for 16 hours, yielding a single monosubstituted product in 61% isolated yield (9.85 g from 15.4 g starting material) after hexane recrystallization [1]. In contrast, 4,6-dichloropyrimidine itself, when subjected to nucleophilic substitution or cross-coupling, can produce mixtures of mono- and disubstituted products unless carefully controlled. The target compound's pre-installed methylthio group deactivates the 6-position, directing subsequent palladium-catalyzed cross-coupling exclusively to the 4-chloro site [2].

Pyrimidine functionalization Regioselective synthesis Suzuki coupling precursor

Physical State: Crystalline Solid vs. Liquid Regioisomer

The target compound, 4-chloro-6-methylthiopyrimidine, exhibits a melting point of 50–51 °C and is a light yellow solid at ambient temperature . By contrast, the regioisomer 4-chloro-2-methylthiopyrimidine (CAS 49844-90-8) has a melting point of −2 °C and is a liquid under identical conditions . This 52–53 °C difference in melting point directly impacts the compound's ease of handling, weighing accuracy, long-term storage stability, and suitability for solid-phase formulation processes.

Physical form Handling and storage Industrial process suitability

Lipophilicity Advantage Over the Methoxy Analog

The consensus LogP for 4-chloro-6-methylthiopyrimidine is 1.71 (average of five computational methods) , which is approximately 0.35 log units higher than the experimentally derived LogP of 1.36 for the oxygen analog 4-chloro-6-methoxypyrimidine [1]. This difference reflects the greater hydrophobicity of the sulfur atom in the methylthio group compared to the oxygen atom in the methoxy group, directly influencing the compound's partitioning behavior in biological systems. The target compound's calculated water solubility is 0.475 mg/mL (LogS −2.53, classified as soluble) .

Lipophilicity Drug-likeness Membrane permeability

Patent-Scale Suzuki Coupling for FGFR4 Inhibitor Synthesis

In patent CN112341431A (Qilu Pharma, 2021), 4-chloro-6-methylthiopyrimidine is employed as a key intermediate at a preparative scale of 15.0 g (93.8 mmol) for the synthesis of selective FGFR4 inhibitors [1]. The compound undergoes palladium-catalyzed Suzuki-Miyaura coupling with 2-fluoro-3-pyridineboronic acid (2.0 equiv.) using Pd(PPh3)4 (5 mol%) and K2CO3 in 1,4-dioxane/water (5:1) at 80 °C, yielding 4-(2-fluoropyridin-3-yl)-6-(methylthio)pyrimidine. The methylthio group remains intact during cross-coupling, confirming the orthogonality of the two substituents. By contrast, 4,6-dichloropyrimidine under identical conditions would risk bis-arylation, and the 2-methylthio regioisomer would place the directing group in a sterically and electronically distinct position, altering coupling efficiency [2].

FGFR4 inhibitor Kinase inhibitor synthesis Suzuki-Miyaura coupling

GHS Hazard Profile: Acute Toxicity and Skin Sensitization

According to Sigma-Aldrich's classification, 4-chloro-6-methylthiopyrimidine carries GHS hazard statements H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction), corresponding to Acute Toxicity Category 4 (Oral) and Skin Sensitization Category 1 . It is assigned to Storage Class 11 (Combustible Solids) and Water Hazard Class WGK 3 (highly hazardous to water) . The compound's predicted acid dissociation constant (pKa) is −1.50 ± 0.17, indicating very weak basicity . These classifications provide a concrete, comparable safety profile that can be directly contrasted with 4,6-dichloropyrimidine (mp 65–67 °C, also classified as harmful) and 4-chloro-6-methoxypyrimidine (GHS H302+H312), allowing EHS teams to assess personal protective equipment (PPE) and storage requirements during procurement evaluation.

Safety data GHS classification Regulatory compliance

4-Chloro-6-methylthiopyrimidine: Key Application Scenarios


FGFR4-Selective Kinase Inhibitor Lead Optimization

Building directly on the validated Suzuki coupling protocol in patent CN112341431A, medicinal chemistry teams pursuing FGFR4-selective inhibitors can procure this compound for rapid analog generation at the 4-position while preserving the 6-methylthio group for subsequent oxidation to a sulfone or displacement with amines [1]. The documented 15 g scale reaction with simple Pd(PPh3)4 catalysis and aqueous dioxane solvent provides a ready starting point for process chemistry scale-up, reducing the time from hit-to-lead optimization to preclinical candidate nomination.

Sulfonylurea Herbicide Intermediate

The compound is employed as a building block in the construction of sulfonylurea herbicides, where the pyrimidine ring is a core pharmacophore [2]. The methylthio group can be oxidized to a sulfonyl chloride or sulfone, enabling direct conjugation with sulfonylurea moieties. The target compound's solid physical form (mp 50–51 °C) and well-characterized purity (typically ≥97%) make it suitable for kilogram-scale agrochemical intermediate procurement, in contrast to the liquid 2-methylthio regioisomer which poses greater handling challenges .

Diverse Pyrimidine Library Synthesis

The orthogonal reactivity of the 4-chloro (SNAr and cross-coupling) and 6-methylthio (oxidation to sulfoxide/sulfone, then displacement) sites enables the construction of diverse compound libraries for high-throughput screening [2]. Procurement of this compound rather than the symmetrical 4,6-dichloropyrimidine avoids statistical product distributions and reduces the chromatographic purification burden when targeting unsymmetrical 4,6-disubstituted pyrimidines. Its moderate lipophilicity (LogP 1.71) also places the resulting derivatives in a favorable property space for cellular assay compatibility .

Anticancer Agent Development with Methylthio Scaffolds

Methylthiopyrimidine-containing compounds have been reported as inhibitors of JAK family kinases and Syk kinase, with downstream derivatives showing IC50 values in the nanomolar range [3]. While the parent compound itself is an intermediate rather than an active pharmaceutical ingredient, its structural motif appears in multiple kinase inhibitor patents. Procuring this building block enables the rapid assembly of candidate molecules for kinase selectivity profiling, particularly where the methylthio group contributes to a favorable binding conformation through hydrophobic interactions in the ATP-binding pocket.

Technical Documentation Hub

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